molecular formula C15H19FN2O B7529546 N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-fluorobenzamide

N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-fluorobenzamide

Cat. No. B7529546
M. Wt: 262.32 g/mol
InChI Key: WRVYSGYBJVMZTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-fluorobenzamide, also known as Octahydroindolizin-1-yl-2-fluorobenzamide (OFBA), is a synthetic compound with a unique chemical structure. OFBA has been the subject of scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The exact mechanism of action of OFBA is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. OFBA has been shown to increase the levels of GABA, a neurotransmitter that inhibits the activity of neurons, leading to its anticonvulsant effects. OFBA has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
OFBA has been shown to have a variety of biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, indicating its anti-inflammatory effects. OFBA has also been shown to decrease the levels of oxidative stress markers, such as MDA and NO, indicating its antioxidant effects. Additionally, OFBA has been shown to increase the levels of GABA, indicating its anticonvulsant effects.

Advantages and Limitations for Lab Experiments

One advantage of OFBA is its unique chemical structure, which allows it to be easily synthesized and purified. Additionally, OFBA has been shown to have a high degree of selectivity for its target enzymes, indicating its potential as a therapeutic agent. However, one limitation of OFBA is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of OFBA. One area of research is the development of more efficient synthesis methods to produce higher yields of pure OFBA. Additionally, further studies are needed to fully understand the mechanism of action of OFBA and its potential applications in the treatment of various diseases. Finally, the development of new formulations of OFBA with improved solubility and bioavailability could improve its potential as a therapeutic agent.

Synthesis Methods

OFBA is synthesized through a multi-step process that involves the reaction of 2-fluorobenzoyl chloride with 1,2,3,5,6,7,8,8a-octahydroindolizine. The resulting product is then purified through recrystallization to obtain pure OFBA. This synthesis method has been optimized to produce high yields of pure OFBA.

Scientific Research Applications

OFBA has been studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation. OFBA has also been shown to have anticonvulsant effects, indicating its potential use in the treatment of epilepsy. Additionally, OFBA has been studied for its potential use as a diagnostic tool for Alzheimer's disease.

properties

IUPAC Name

N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O/c16-12-6-2-1-5-11(12)15(19)17-13-8-10-18-9-4-3-7-14(13)18/h1-2,5-6,13-14H,3-4,7-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVYSGYBJVMZTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCC(C2C1)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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